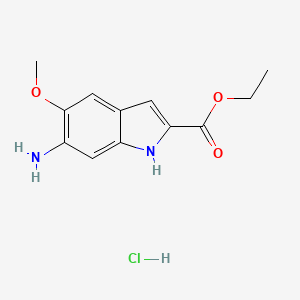

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride (CAS No. 1189986-62-6) is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .

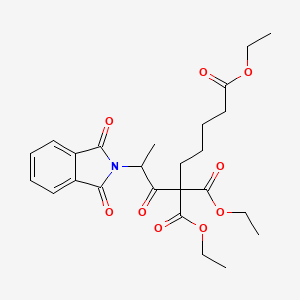

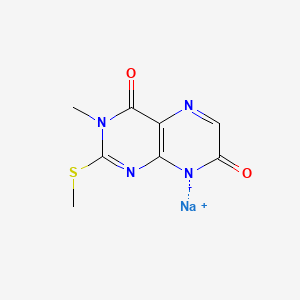

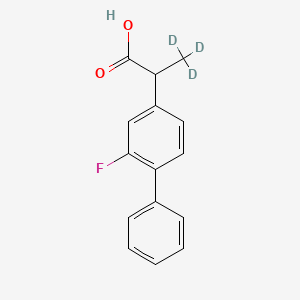

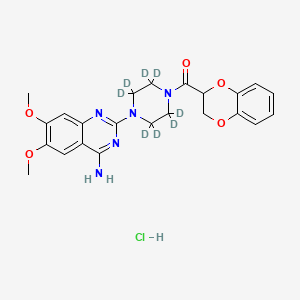

Molecular Structure Analysis

The molecular formula of this compound is C12H15ClN2O3 . The molecular weight is 270.7121 .

Physical and Chemical Properties Analysis

This compound is a grey solid . It is soluble in DMSO, ethanol, methanal, and water .

Scientific Research Applications

Anti-Hepatitis B Virus Activities : A study by Zhao et al. (2006) focused on the synthesis of ethyl 5-hydroxyindole-3-carboxylates, evaluating their anti-hepatitis B virus (HBV) activities. One compound showed significant anti-HBV activity, surpassing the positive control lamivudine (Zhao, Chai, Gong, & Zhao, 2006).

Synthesis from 1,4-Benzoquinone : Meroni et al. (2009) prepared 2-substituted-6-hydroxy and 6-methoxybenzothiazoles from ethyl 6-hydroxybenzothiazole-2-carboxylate, obtained by oxidation of a related compound. This process originated from 1,4-benzoquinone (Meroni, Rajabi, Ciana, Maggi, & Santaniello, 2009).

Oxidative Cyclization to Benzocarbazoloquinones : Rajeswaran and Srinivasan (1994) converted ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate into benzcarbazoloquinones, involving an oxidative cyclization process (Rajeswaran & Srinivasan, 1994).

Derivatives of 2-Benzyl-5-methoxyindole : Shvedov, Kurilo, and Grinev (1971) studied the conversion of 2-benzyl-5-methoxyindole-3-carboxylic acid derivatives into 2-benzyl-5-methoxyindoles and their further transformations into various compounds (Shvedov, Kurilo, & Grinev, 1971).

Analysis of Urinary Metabolites in Melanoma Patients : Pavel et al. (1981) performed a gas chromatographic analysis of ethyl acetate extracts from melanotic urine, identifying compounds such as 5-hydroxy-6-methoxyindolyl-2-carboxylic acids, relevant in the study of melanoma (Pavel, Muskiet, Budešínská, & Duchoň, 1981).

Fischer Indole Synthesis Peculiarities : Murakami (2012) explored the abnormal Fischer indole synthesis, which resulted in compounds like ethyl 6-chloroindole-2-carboxylate and ethyl 7-methoxyindole-2-carboxylate. This study examined the cyclization and reaction mechanisms of these compounds (Murakami, 2012).

Identification of Indolic Compounds in Melanoma Cell Culture : Pavel et al. (2004) identified indolic compounds such as 5-hydroxy-6-methoxyindolyl-2-carboxylic acids in the supernatant of melanoma cell cultures, analyzing their significance (Pavel, Muskiet, Ley, The, & Slik, 2004).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural features, it’s plausible that it could interact with various enzymes or receptors, leading to changes in cellular function .

Pharmacokinetics

It is known to be soluble in dmso, ethanol, methanal, and water, which suggests it could have good bioavailability .

Result of Action

The molecular and cellular effects of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride’s action are currently unknown due to the lack of research on this compound .

Action Environment

Properties

IUPAC Name |

ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h4-6,14H,3,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUHNTFVOQPEOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696697 |

Source

|

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189986-62-6 |

Source

|

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)

![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)

![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)

![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)